N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide
Description
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-23(2,3)22(28)24-17-8-10-18(11-9-17)31(29,30)27-14-12-16(13-15-27)21-25-19-6-4-5-7-20(19)26-21/h4-11,16H,12-15H2,1-3H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSNGXRIARSWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure, synthesis, and effects observed in various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 402.52 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound on cancer cell lines. For example:
- Cell Lines Tested : The compound was tested against multiple cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to assess potency. Results showed significant inhibition at nanomolar concentrations, indicating strong antiproliferative activity.
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 | 25 |
| HT-29 | 30 |
| M21 | 28 |
The mechanism by which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing further division.
- Cytoskeleton Disruption : It disrupts microtubule formation, as evidenced by immunofluorescence assays using anti-β-tubulin antibodies.
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound demonstrated the ability to inhibit angiogenesis, crucial for tumor growth.
Case Studies and Clinical Relevance
Recent studies have highlighted the therapeutic potential of this compound in clinical settings:
- Study on Cancer Treatment : A study published in Cancer Research evaluated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced efficacy and reduced side effects compared to monotherapy.
- Toxicity Assessment : Toxicity studies conducted on animal models revealed low systemic toxicity at therapeutic doses, suggesting a favorable safety profile.
Comparison with Similar Compounds
Structural Diversity and Functional Impact
- Piperidine vs. Piperazine: The target compound’s piperidine ring (saturated 6-membered ring) contrasts with piperazine derivatives (e.g., ), which have a nitrogen-rich 6-membered ring.
- Sulfonyl Linkers : The sulfonyl group in the target compound is shared with compounds in , which are associated with enhanced solubility and target engagement. However, the pivalamide substituent in the target compound introduces steric bulk absent in simpler acetamide or benzamide analogs (e.g., ).
- The benzimidazole core is a common driver of these activities.
Pharmacological Considerations
- Metabolic Stability : The tert-butyl group in pivalamide may reduce metabolic degradation compared to smaller alkyl or aryl substituents (e.g., ).
Preparation Methods
Table 1: Comparative Yields Across Synthetic Steps
Key findings:
- Catalytic hydrogenation outperforms chemical reduction in yield and purity.
- Triethylamine is superior to pyridine in sulfonation due to faster reaction kinetics.
Mechanistic Insights and Side Reactions
- Benzimidazole Formation :
- Sulfonation :
- Acylation :
- Competing O-acylation is suppressed using non-polar solvents like THF.
Q & A
Basic: What are the optimal synthetic routes and analytical methods for characterizing N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core, followed by piperidine sulfonylation and pivalamide coupling. Key steps include:
- Sulfonylation : Reacting 4-(1H-benzo[d]imidazol-2-yl)piperidine with sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) using DMF as a solvent and triethylamine as a base .
- Coupling : Introducing the pivalamide group via nucleophilic acyl substitution, often employing coupling agents like EDC/HOBt .
Analytical Methods : - HPLC for purity assessment (>95% purity threshold) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide bond formation (δ ~3.2 ppm for piperidine CH₂-SO₂) and pivalamide protons (δ ~1.2 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ = 495.99) .
Basic: How do structural features of the benzimidazole-piperidine-sulfonamide scaffold influence its biological activity?
Answer:
The benzimidazole moiety provides π-π stacking potential with aromatic residues in enzyme active sites (e.g., kinases), while the sulfonamide group enhances solubility and hydrogen-bonding capacity. Piperidine introduces conformational flexibility, critical for target engagement. Computational docking studies (e.g., AutoDock Vina) suggest that the pivalamide group sterically shields the compound from metabolic degradation, prolonging half-life . X-ray crystallography of analogs reveals sulfonamide oxygen interactions with catalytic lysine residues in kinases .
Advanced: How can researchers resolve contradictory data in reported biological activities of structurally related compounds?
Answer:
Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration) or off-target effects. Methodological solutions include:
- Comparative Profiling : Test the compound alongside positive controls (e.g., staurosporine for kinases) under standardized ATP levels (1–10 µM) .
- Selectivity Screening : Use panels like Eurofins KinaseProfiler to assess off-target binding .
- Structural Validation : Co-crystallize the compound with its target (e.g., PDB-deposited kinase structures) to confirm binding modes .
Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for optimizing this compound’s potency?
Answer:
- Substituent Scanning : Replace pivalamide with bulkier tert-butyl groups or smaller acetyl groups to assess steric effects on target binding .
- Piperidine Modifications : Introduce methyl or fluorine substituents to the piperidine ring to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Bioisosteric Replacement : Substitute the sulfonamide with a carbonyl group to evaluate hydrogen-bonding trade-offs .
Validation : Use in vitro assays (e.g., fluorescence polarization for kinase inhibition) paired with MD simulations (e.g., GROMACS) to correlate structural changes with activity .
Advanced: What experimental designs are recommended for evaluating in vivo efficacy and toxicity?
Answer:
- Pharmacokinetics : Administer the compound (10–50 mg/kg, IP/IV) in rodent models, with serial blood sampling for LC-MS/MS analysis to determine Cmax, t½, and bioavailability .
- Toxicity Screening : Conduct 14-day repeat-dose studies (OECD 407), monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Efficacy Models : Use xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescent imaging to track tumor regression. Include control arms with standard chemotherapeutics (e.g., 5-FU) .
Advanced: How can mechanistic studies elucidate the compound’s interaction with non-kinase targets (e.g., GPCRs or ion channels)?
Answer:
- Pull-Down Assays : Immobilize the compound on sepharose beads for affinity chromatography of cell lysates, followed by LC-MS/MS to identify bound proteins .
- Calcium Flux Assays : Screen for GPCR activity using FLIPR Tetra in HEK293 cells expressing orphan receptors .
- Electrophysiology : Patch-clamp studies on hERG channels to assess cardiac safety risks (IC50 for hERG inhibition should be >10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
